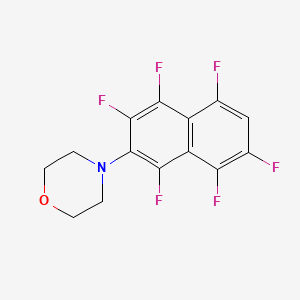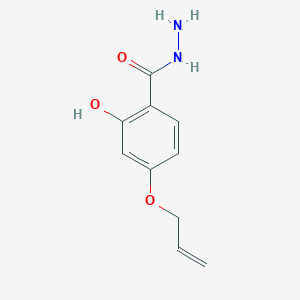![molecular formula C27H16ClFN2O3 B5035003 4-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 4-chlorobenzoate](/img/structure/B5035003.png)
4-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 4-chlorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FMBP and is synthesized using a specific method that involves several steps.
Wirkmechanismus
The mechanism of action of FMBP involves the inhibition of several key signaling pathways that are involved in cancer cell survival and growth. FMBP has been shown to inhibit the NF-κB pathway, which is a critical pathway that regulates cell survival, growth, and inflammation. FMBP also inhibits the PI3K/Akt/mTOR pathway, which is another critical pathway that regulates cell survival and growth. FMBP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
FMBP has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that FMBP inhibits cancer cell growth and induces apoptosis in cancer cells. In vivo studies have shown that FMBP inhibits tumor growth and metastasis in various animal models. FMBP has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
FMBP has several advantages and limitations for lab experiments. One of the advantages of FMBP is that it has potent anticancer activity against various cancer cell lines, which makes it a promising candidate for cancer therapy. Another advantage of FMBP is that it has been shown to have minimal toxicity in normal cells, which is critical for developing safe and effective cancer therapies. One of the limitations of FMBP is that it has poor solubility in aqueous solutions, which makes it challenging to administer in vivo. Another limitation of FMBP is that it has poor stability in the presence of light and air, which requires special handling and storage conditions.
Zukünftige Richtungen
There are several future directions for FMBP research. One potential direction is to optimize the synthesis method to improve the yield and purity of FMBP. Another potential direction is to develop novel formulations of FMBP that improve its solubility and stability in aqueous solutions. Another potential direction is to investigate the potential of FMBP as a combination therapy with other anticancer agents. Finally, further studies are needed to determine the safety and efficacy of FMBP in human clinical trials.
Synthesemethoden
The synthesis of FMBP involves several steps that require specific reagents and conditions. The first step involves the reaction of 4-fluorobenzaldehyde with 2-amino-phenol to form 2-(4-fluorophenyl)-1,3-benzoxazole. The second step involves the reaction of this intermediate with paraformaldehyde to form 2-(4-fluorophenyl)-1,3-benzoxazol-5-ylmethyl alcohol. The third step involves the reaction of this intermediate with 4-chlorobenzoic acid and p-toluenesulfonic acid to form FMBP. This synthesis method has been optimized to produce high yields of FMBP with minimal impurities.
Wissenschaftliche Forschungsanwendungen
FMBP has been extensively studied for its potential applications in various fields. One of the most promising applications of FMBP is in the field of cancer research. Studies have shown that FMBP has potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. FMBP has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. FMBP has also been shown to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis.
Eigenschaften
IUPAC Name |
[4-[[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16ClFN2O3/c28-20-7-3-19(4-8-20)27(32)33-23-12-1-17(2-13-23)16-30-22-11-14-25-24(15-22)31-26(34-25)18-5-9-21(29)10-6-18/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJMYTMUFLTQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F)OC(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 7-cyclopropyl-1-methyl-3-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5034930.png)

![cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5034947.png)

![N~1~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5034960.png)
![6-{[(2,3,3-trichloro-2-propen-1-yl)oxy]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5034976.png)
![1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-4-methylpiperidine](/img/structure/B5034978.png)

![N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5034984.png)

![2-[5-(2-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5035011.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5035017.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-methyl-4-piperidinamine](/img/structure/B5035028.png)